Product packaging for VU0400195(Cat. No.:CAS No. 1309434-83-0)

VU0400195

Cat. No.: B611740
CAS No.: 1309434-83-0
M. Wt: 393.83
InChI Key: LJUABYFUJVRUSJ-KNGMQDLYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Glutamatergic Neurotransmission in Central Nervous System Function

Glutamate (B1630785) is the most abundant excitatory neurotransmitter in the mammalian CNS, playing critical roles in virtually all aspects of brain function, including fast synaptic transmission, synaptic plasticity, learning, and memory mdpi.comfrontiersin.orgclevelandclinic.orgclevelandclinic.orgphysio-pedia.com. It is essential for maintaining synaptic plasticity and numerous physiological functions frontiersin.orgphysio-pedia.com. Glutamate exerts its effects by activating both ionotropic and metabotropic glutamate receptors mdpi.comphysio-pedia.com. Proper regulation of glutamatergic signaling is crucial, as dysregulation can contribute to various neurological and psychiatric disorders mdpi.comfrontiersin.orgclevelandclinic.orgclevelandclinic.orgphysio-pedia.com.

Overview of Metabotropic Glutamate Receptor Subtypes and Their Classification

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability frontiersin.orgpatsnap.com. Unlike ionotropic glutamate receptors, which are ligand-gated ion channels mediating rapid synaptic responses, mGluRs mediate slower, more diffuse, and longer-lasting effects through intracellular signaling pathways nih.govnih.gov. The mGluR family consists of eight subtypes (mGlu1 to mGlu8), which are classified into three groups based on sequence homology, pharmacological profiles, and coupling to intracellular signaling pathways frontiersin.orgnih.govnih.govguidetopharmacology.org.

Group I mGluRs (mGlu1 and mGlu5): Primarily coupled to Gq proteins, leading to the activation of phospholipase C and the mobilization of intracellular calcium nih.govnih.govneurology.org. They are typically located postsynaptically and are generally considered excitatory researchgate.netcsic.es.

Group II mGluRs (mGlu2 and mGlu3): Coupled to Gi/Go proteins, inhibiting adenylyl cyclase activity and reducing cyclic AMP levels nih.govnih.govneurology.org. They are predominantly found presynaptically, where they inhibit neurotransmitter release, but can also be expressed postsynaptically and in glia frontiersin.orgcsic.esru.nl. They are generally considered inhibitory researchgate.net.

Group III mGluRs (mGlu4, mGlu6, mGlu7, and mGlu8): Also coupled to Gi/Go proteins and inhibit adenylyl cyclase nih.govnih.govneurology.org. These receptors are primarily located on presynaptic terminals, functioning as autoreceptors or heteroreceptors to inhibit the release of glutamate and other neurotransmitters patsnap.comru.nlresearchgate.net. They are generally considered inhibitory researchgate.net.

Rationale for Targeting Group III mGlu Receptors, with Emphasis on mGlu4

Targeting Group III mGlu receptors, particularly mGlu4, offers a promising therapeutic strategy for several CNS disorders. These receptors' predominant presynaptic localization allows for the modulation of neurotransmitter release, providing a potential means to normalize aberrant synaptic activity patsnap.comru.nlresearchgate.net. Activation of Group III mGluRs has been shown to be neuroprotective in preclinical models nih.govresearchgate.net.

mGlu4 receptors are highly expressed in key brain regions involved in motor control and emotional regulation, including the basal ganglia, hippocampus, and cerebellum nih.gov. Their inhibitory role in glutamatergic transmission makes them attractive targets for conditions characterized by excessive excitatory signaling, such as Parkinson's disease, anxiety, and epilepsy patsnap.comneurology.orgru.nltandfonline.com3ds.com. Enhancing mGlu4 activity could potentially dampen overactive circuits and restore balance to neurotransmission patsnap.comtandfonline.com.

Allosteric Modulation as a Therapeutic Strategy for G Protein-Coupled Receptors

Allosteric modulation has emerged as a valuable approach for targeting GPCRs, offering distinct advantages over traditional orthosteric ligands that bind to the primary neurotransmitter binding site austinpublishinggroup.comresearchgate.netnih.govfrontiersin.org.

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous agonist (like glutamate) binds wikipedia.orgwikipedia.orglongdom.orgnih.gov. This binding causes a conformational change in the receptor protein, altering its activity wikipedia.orgwikipedia.orglongdom.org. Positive Allosteric Modulators (PAMs) enhance the receptor's response to the endogenous agonist wikipedia.orglongdom.orgnih.govdoi.org. They can increase the affinity of the orthosteric site for the agonist, increase the efficacy of the agonist in activating the receptor, or both wikipedia.orglongdom.org. PAMs typically have little or no intrinsic activity in the absence of the orthosteric ligand austinpublishinggroup.comlongdom.org.

The mechanism involves the PAM binding to its allosteric site, which stabilizes a receptor conformation that is more receptive to or more efficiently activated by the endogenous agonist longdom.org. This effectively "fine-tunes" the receptor's response to the naturally occurring neurotransmitter frontiersin.orglongdom.orgnih.gov.

Allosteric modulation offers several key advantages compared to targeting the orthosteric site:

Enhanced Selectivity: Allosteric binding sites are generally less conserved across receptor subtypes than orthosteric sites, which have evolved to bind the same endogenous ligand. This allows for the design of allosteric modulators with greater selectivity for a specific receptor subtype, potentially reducing off-target effects nih.govfrontiersin.orgwikipedia.orglongdom.orgunivie.ac.atnews-medical.net.

Physiological Control: PAMs only enhance receptor activity in the presence of the endogenous agonist. This means their effect is dependent on the natural physiological release of the neurotransmitter, preserving the temporal and spatial characteristics of endogenous signaling austinpublishinggroup.comfrontiersin.orglongdom.orgrsc.org. This can lead to a more physiological modulation of receptor function and potentially a lower risk of side effects associated with excessive or non-physiological receptor activation austinpublishinggroup.comfrontiersin.orgnih.gov.

Ceiling Effect: The effect of a PAM is limited by the concentration of the endogenous agonist. This inherent "ceiling effect" can help prevent overstimulation of the receptor, potentially contributing to a better safety profile compared to full orthosteric agonists austinpublishinggroup.comnews-medical.net.

Diverse Modulation: Allosteric modulators can influence receptor function in various ways beyond simple activation or blockade, including modulating agonist affinity, efficacy, or even signaling bias frontiersin.orgwikipedia.org.

Historical Context of mGlu4 Positive Allosteric Modulator Discovery

The therapeutic potential of mGlu4 receptors gained significant attention with the discovery of selective allosteric ligands nih.gov. Early research into mGlu4 PAMs included compounds like N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC), which demonstrated partial selectivity for mGlu4 nih.govaddextherapeutics.comacs.org. While PHCCC was an important early tool, the search continued for more potent, selective, and pharmacokinetically favorable compounds nih.gov.

Vanderbilt University has been a prominent institution in the discovery and characterization of mGlu4 PAMs tandfonline.comnih.govscispace.comacs.orgresearchgate.netacs.org. High-throughput screening efforts at Vanderbilt led to the identification of novel chemical scaffolds with mGlu4 PAM activity scispace.comacs.org. This research has contributed significantly to the understanding of mGlu4 pharmacology and the potential of targeting this receptor for therapeutic benefit tandfonline.comresearchgate.net. The discovery and characterization of compounds like VU0400195 are part of this historical effort to develop selective and potent mGlu4 PAMs for research and potential clinical applications scispace.comacs.org.

Data Tables

Research findings on mGlu4 PAMs often involve evaluating their potency and efficacy in activating the receptor in the presence of glutamate. Potency is typically measured by the half-maximal effective concentration (EC50), which is the concentration of the compound that produces a response halfway between the baseline and maximum response. Efficacy refers to the maximum response a compound can produce.

Here is an example of how data for this compound might be presented, based on available research findings:

CompoundReceptorSpeciesAssay TypeEC50 (nM)Reference
This compoundmGlu4HumanFunctional798 rndsystems.com
This compoundmGlu4RatFunctional693 rndsystems.com
This compoundmGlu4Not SpecifiedFunctional376 zhanggroup.org

Note: The interactive nature of these tables would be realized in a suitable rendering environment that supports sorting, filtering, or other interactive features.

Detailed research findings on this compound have characterized it as a potent and selective positive allosteric modulator of mGlu4 receptors scispace.comacs.org. Studies have investigated its activity in various assays, including those measuring receptor activation in the presence of glutamate rndsystems.comzhanggroup.org. Preclinical studies have also explored its effects in animal models relevant to neurological disorders, such as models of Parkinson's disease acs.org.

Identification of this compound as a Key Research Probe in mGlu4 Pharmacology

The identification of potent and selective mGlu4 PAMs has been crucial for advancing the understanding of mGlu4 function and its therapeutic potential. This compound emerged from a comprehensive discovery and structure-activity relationship (SAR) development program focused on a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides medkoo.comacs.org. This compound, also known as ML182, was characterized as a novel and potent positive allosteric modulator of the mGlu4 receptor medkoo.comacs.orgresearchgate.netguidetopharmacology.org.

This compound was subsequently designated as an MLPCN (Molecular Libraries Probe Production Centers Network) mGlu4 probe (ML 182, CID 46869947, MLS 003171619), signifying its value as a high-quality research tool for investigating mGlu4 pharmacology acs.org. Its identification was a significant step forward as it possessed improved pharmacokinetic properties and demonstrated better brain exposure in rodents compared to earlier mGlu4 PAMs acs.org.

Detailed research findings characterizing this compound highlight its pharmacological profile. Functional assays, such as calcium mobilization and thallium flux assays, were employed to assess its activity and potency at mGlu4 receptors nih.gov. Studies demonstrated that this compound potentiates the response of mGlu4 to glutamate nih.gov.

The potency of this compound has been reported in various assay systems and species. The IUPHAR/BPS Guide to Pharmacology lists pEC50 values for this compound at human and rat mGlu4 receptors guidetopharmacology.org.

Species Assay Type pEC50 EC50 (µM) Reference
Human Calcium assay 6.5 0.316 guidetopharmacology.org
Rat Calcium assay 6.4 0.398 guidetopharmacology.org

Beyond its in vitro potency, preclinical studies demonstrated the efficacy of this compound in animal models relevant to neurological disorders. Notably, this compound showed oral efficacy in the haloperidol-induced catalepsy model, a widely used animal model for assessing potential antiparkinsonian agents tandfonline.comnih.govresearchgate.netmedkoo.comacs.org. This finding underscored the potential of mGlu4 PAMs as a non-dopaminergic therapeutic approach for Parkinson's disease tandfonline.com.

The characterization of this compound as a potent, selective, and orally bioavailable mGlu4 PAM with demonstrated efficacy in preclinical models solidified its status as a valuable research probe. It has been instrumental in further exploring the physiological roles of mGlu4 and validating it as a therapeutic target medkoo.comacs.orgunmc.edu.

Properties

CAS No.

1309434-83-0

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.83

IUPAC Name

N-(3-chloro-4-((3aR,4S,7R)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl)picolinamide

InChI

InChI=1S/C21H16ClN3O3/c22-14-10-13(24-19(26)15-3-1-2-8-23-15)6-7-16(14)25-20(27)17-11-4-5-12(9-11)18(17)21(25)28/h1-8,10-12,17-18H,9H2,(H,24,26)/t11-,12+,17-,18?/m1/s1

InChI Key

LJUABYFUJVRUSJ-KNGMQDLYSA-N

SMILES

O=C(NC1=CC=C(N(C([C@]2([H])[C@](C3)([H])C=C[C@]3([H])C42)=O)C4=O)C(Cl)=C1)C5=NC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0400195, VU 0400195, VU-0400195, ML182, ML-182, ML 182

Origin of Product

United States

Discovery and Initial Characterization of Vu0400195

High-Throughput Screening (HTS) Strategies Leading to VU0400195 Chemotype Identification

The journey to identify the chemical series to which this compound belongs began with extensive high-throughput screening (HTS) campaigns. These large-scale assays are designed to rapidly test hundreds of thousands of chemical compounds for their ability to modulate a specific biological target. In the search for mGlu4 positive allosteric modulators (PAMs), researchers utilized cell-based assays that could detect the potentiation of the receptor's response to its natural ligand, glutamate (B1630785).

A common strategy involved using a recombinant cell line, such as Chinese Hamster Ovary (CHO) cells, engineered to express human or rat mGlu4. Since mGlu4 naturally couples to the Gαi/o protein, which inhibits adenylyl cyclase and is difficult to measure in a high-throughput format, the receptor was often co-expressed with a chimeric G-protein, such as Gqi5. This clever technique redirects the receptor's signal through a Gq-mediated pathway, resulting in a measurable release of intracellular calcium upon receptor activation.

The screening process was typically configured as follows:

Cells expressing the mGlu4-Gqi5 system were loaded with a calcium-sensitive fluorescent dye.

A low, sub-maximal concentration of glutamate (typically an EC₂₀, the concentration that elicits 20% of the maximum response) was added to the cells. This provides a baseline level of receptor activation.

Compounds from a large chemical library were then added to individual wells. A PAM would enhance the receptor's sensitivity to the present glutamate, causing a significant increase in the fluorescent signal.

One such screening campaign of approximately 155,000 compounds led to the identification of 434 confirmed mGlu4 PAMs. nih.gov Within these hits, several distinct chemical scaffolds, or "chemotypes," were identified, including a series of N-phenylpicolinamides which served as the foundational structure for this compound. nih.govnih.gov This chemotype was selected for further chemical exploration due to its favorable characteristics and potential for optimization.

Scaffold Evolution and Early Lead Optimization in the Development of this compound

Following the identification of the N-phenylpicolinamide scaffold from HTS, a systematic process of chemical synthesis and structure-activity relationship (SAR) studies was initiated. The goal of this lead optimization phase was to modify the initial hit compound to improve its potency, selectivity, and drug-like properties. The development of this compound (also referred to as ML182) was part of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides. nih.gov

Chemists systematically altered different parts of the molecule to understand how each component contributed to its activity at the mGlu4 receptor. Key modifications focused on the succinimide (B58015) ring attached to the N-phenyl group. It was discovered that the nature of this ring system was critical for potency. For instance, introducing unsaturation and a bridged ring system had a significant impact on activity.

The compound this compound features an unsaturated [2.2.1]-bridged system. This specific structural feature was found to be highly favorable for potency compared to related analogs. For example, a similar compound with a saturated [2.2.1]-bridged oxo-moiety (replacing a carbon bridge with oxygen) showed a four-fold decrease in potency. acs.org Conversely, expanding the bridged system to a [2.2.2] structure resulted in a compound with nearly identical potency to this compound. acs.org Further exploration showed that increasing the steric bulk of substituents on the imide ring could also dramatically influence activity, with a cyclohexyl substituent leading to a 10-fold increase in potency compared to the initial hits, while other bulky groups were less effective. scispace.com

Compound IDStructural Modification from this compoundPotency (hEC₅₀, nM)Fold Change in Potency (vs. This compound)
This compound (15f)Reference Compound (Unsaturated [2.2.1]-bridged)291-
15gUnsaturated [2.2.2]-bridged analogue287~1x (Equipotent)
15hSubstituted three-membered ring435~1.5x Weaker
15eSaturated [2.2.1]-bridged oxo-moiety1300~4.5x Weaker
15jCyclohexyl substituent on imide158~1.8x Stronger

Data derived from Jones CK, et al. J Med Chem. 2011. acs.orgscispace.com

This iterative process of synthesis and testing allowed researchers to build a clear understanding of the SAR for this chemical series, culminating in the selection of this compound as a potent and well-characterized compound for further study.

Initial Functional Characterization of this compound as an mGlu4 Positive Allosteric Modulator

With a promising compound in hand, the next critical step was to precisely define its pharmacological properties. This compound was functionally characterized as a potent and selective positive allosteric modulator of the mGlu4 receptor.

In functional assays using cell lines expressing human mGlu4, this compound demonstrated a half-maximal effective concentration (EC₅₀) of 291 nM. medchemexpress.com The EC₅₀ value represents the concentration of the compound required to elicit 50% of its maximal potentiating effect, indicating its high potency. As a PAM, this compound does not activate the mGlu4 receptor on its own but significantly enhances the receptor's response to glutamate.

A crucial aspect of characterization is determining a compound's selectivity. For a chemical probe to be useful, it must have minimal activity at other related receptors to ensure that its observed effects can be confidently attributed to its action on the target of interest. The selectivity of this compound and its analogs was evaluated against the other seven subtypes of metabotropic glutamate receptors (mGlu1, mGlu2, mGlu3, mGlu5, mGlu6, mGlu7, and mGlu8). In these assays, a high concentration (10 µM) of the compound was tested for its ability to modulate the responses of these other receptors. This compound was found to be highly selective for mGlu4, showing no significant potentiator or antagonist activity at the other mGlu subtypes. acs.org

Furthermore, initial profiling against a panel of five major cytochrome P450 (CYP) enzymes—which are critical for drug metabolism—was conducted. This compound showed no significant inhibition of CYP2D6 and CYP3A4, two of the most important enzymes in this family. acs.org

ParameterResult
Target ReceptorMetabotropic Glutamate Receptor 4 (mGlu4)
Mechanism of ActionPositive Allosteric Modulator (PAM)
Potency (human mGlu4 EC₅₀)291 nM
SelectivityNo significant activity at mGlu1-3, 5-8 at 10 µM
CYP Inhibition>30 µM for CYP2D6 and CYP3A4

Data derived from Jones CK, et al. J Med Chem. 2011 and other sources. acs.orgmedchemexpress.com

This initial characterization confirmed that this compound is a potent and selective mGlu4 PAM, establishing it as a valuable research tool for probing the physiological and pathological roles of this receptor.

Molecular Pharmacology of Vu0400195 at Mglu4 Receptors

Quantification of mGlu4 Receptor Potentiation by VU0400195 (EC50 and Fold Shift Analysis)

The potency of this compound as an mGlu4 PAM is typically quantified by its EC50 value, which represents the concentration of the compound that produces 50% of the maximal potentiation of the glutamate (B1630785) response. The efficacy is often described by the "fold shift," which indicates how much the presence of the PAM shifts the glutamate concentration-response curve to the left.

Studies have reported EC50 values for this compound at both human and rat mGlu4 receptors. For human mGlu4 (hmGluR4), an EC50 of 291 ± 55 nM has been reported, with an 11.2 ± 0.8-fold shift of the glutamate response curve. nih.gov For rat mGlu4 (rmGluR4), an EC50 of 376 ± 23 nM with a 12.2 ± 3.2-fold shift has been observed. nih.gov Another source lists a pEC50 of 6.5 (EC50 2.91x10-7 M) for human mGlu4 and a pEC50 of 6.4 (EC50 3.76x10-7 M) for rat mGlu4. guidetopharmacology.org

These values indicate that this compound is a submicromolar PAM of mGlu4 receptors, effectively increasing the potency of glutamate at the receptor.

Receptor Species EC50 (nM) Fold Shift pEC50
Human mGlu4 291 ± 55 11.2 ± 0.8 6.5
Rat mGlu4 376 ± 23 12.2 ± 3.2 6.4

Agonist Dependence of this compound-Mediated mGlu4 Activity

As a positive allosteric modulator, this compound requires the presence of an orthosteric agonist, such as glutamate, to exert its potentiating effect on mGlu4 receptor activity. researchgate.net This means that this compound itself does not directly activate the receptor but rather enhances the binding or efficacy of the endogenous agonist. This agonist dependence is a characteristic feature of allosteric modulators and contributes to their potential for finer modulation of receptor activity compared to orthosteric ligands.

Receptor Selectivity Profile of this compound

Receptor selectivity is a critical aspect of the pharmacological characterization of any compound to understand its potential on-target and off-target effects.

Selectivity Against Other Metabotropic Glutamate Receptor Subtypes (Group I, II, III)

This compound has demonstrated selectivity against other mGlu receptor subtypes. Studies have shown that it is selective against Group I (mGlu1 and mGlu5) and Group II (mGlu2 and mGlu3) mGluRs, generally showing no significant activity up to concentrations of 30 μM. nih.gov

Within Group III mGluRs, this compound exhibits selectivity for mGlu4. While it shows weak activity against mGlu5 (2.1 FS), mGlu6 (3.1 FS), and mGlu7 (2.9 FS) at concentrations of 30 μM, its potency and efficacy are significantly higher at mGlu4. nih.gov Another study indicated weak PAM activity against mGlu7 (5.3 FS) and mGlu8 (3.8 FS) for a related compound (10a) in the same chemical series, suggesting potential for some activity within Group III, but with a clear preference for mGlu4. acs.org

mGlu Subtype Group Activity at 30 μM Fold Shift (if applicable)
mGlu1 Group I Inactive N/A
mGlu2 Group II Inactive N/A
mGlu3 Group II Inactive N/A
mGlu4 Group III PAM 11.2 - 12.2
mGlu5 Group I Weak PAM 2.1
mGlu6 Group III Weak PAM 3.1
mGlu7 Group III Weak PAM 2.9 - 5.3
mGlu8 Group III Inactive/Weak PAM >30 μM inactive / 3.8

Note: Activity against mGlu7 and mGlu8 can vary slightly between studies or related compounds in the series.

Selectivity Against Broader G Protein-Coupled Receptor (GPCR) Panels

Beyond the mGlu family, this compound has been evaluated for its selectivity against a broader panel of GPCRs, ion channels, and transporters. It has shown a nearly clean profile, demonstrating selectivity against a panel of 68 targets at concentrations up to 10 μM. nih.gov This broad selectivity profile is important for minimizing potential off-target effects and suggests that the pharmacological actions of this compound are primarily mediated through mGlu4 receptor potentiation.

Cellular Signaling Pathways Influenced by this compound (e.g., cAMP Inhibition)

mGlu4 receptors are Gi/o-coupled GPCRs. nih.govphysiology.orgfrontiersin.org Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP) from ATP. qiagen.comcusabio.com Therefore, potentiation of mGlu4 receptor activity by this compound results in a decrease in intracellular cAMP levels. scispace.comnih.govresearchgate.netacs.org

This inhibition of cAMP formation is a key downstream signaling event mediated by mGlu4 receptors and is utilized in functional assays to assess the activity of mGlu4 modulators like this compound. scispace.comnih.govresearchgate.netacs.orgnih.govnih.gov The cAMP signaling pathway is involved in numerous cellular processes, and its modulation by mGlu4 receptors can influence various physiological and pathophysiological states. qiagen.comcusabio.com

Studies have also suggested that mGlu4 activation can influence other pathways, such as the PTEN/Akt signaling pathway, which is involved in cell proliferation and survival. nih.govnih.gov Potentiation of mGlu4 by compounds like this compound can lead to upregulation of PTEN and inhibition of Akt phosphorylation. nih.govnih.gov

Functional Assays Employed for mGlu4 Activity Assessment (e.g., Forskolin-Stimulated cAMP Assay, Calcium Mobilization Assays)

Several functional assays are used to assess the activity of compounds at mGlu4 receptors, particularly for identifying and characterizing positive allosteric modulators like this compound.

The Forskolin-Stimulated cAMP Assay is a widely used method. scispace.comresearchgate.netacs.orgnih.govnih.govcosmobio.co.jp Forskolin is an adenylyl cyclase activator that increases intracellular cAMP levels. cosmobio.co.jp In cells expressing Gi/o-coupled receptors like mGlu4, activation of the receptor inhibits this forskolin-stimulated cAMP production. nih.govcosmobio.co.jp PAMs like this compound enhance the ability of a submaximal concentration of glutamate (e.g., EC20) to inhibit forskolin-stimulated cAMP, resulting in a leftward shift of the glutamate concentration-response curve. nih.gov This assay directly measures the primary signaling pathway coupled to mGlu4 receptors.

Calcium Mobilization Assays are also employed. tandfonline.comguidetopharmacology.orgacs.orgnih.gov While mGlu4 receptors are primarily coupled to Gi/o, cells can be engineered to couple mGlu4 to Gq proteins, which then activate phospholipase C and lead to the release of intracellular calcium. tandfonline.comguidetopharmacology.orgnih.govacs.orgnih.gov In these modified systems, mGlu4 activation can be monitored by measuring increases in intracellular calcium levels using fluorescent indicators. tandfonline.comguidetopharmacology.orgacs.orgnih.gov This assay format is often used in high-throughput screening (HTS) due to its adaptability to automated systems. nih.govacs.org

Other assays, such as thallium flux assays utilizing G protein-coupled inwardly-rectifying potassium (GIRK) channels, have also been used in the context of Group III mGluRs, including mGlu8, and can be adapted for mGlu4 studies. nih.gov

These functional assays are crucial for quantifying the potency and efficacy of mGlu4 PAMs and for evaluating their selectivity profiles.

Structure Activity Relationship Sar Studies of Vu0400195 and Analogues

Elucidation of Key Pharmacophoric Elements within the N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide Scaffold

The core structure of VU0400195 is the N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide scaffold guidetopharmacology.orgnih.govacs.org. This scaffold features a picolinamide (B142947) moiety linked to a phenyl ring, which in turn is substituted with a 2,5-dioxopyrrolidin-1-yl group (succinimide) at the para position nih.gov. The picolinamide functional group is a common feature found in many reported mGlu4 PAMs nih.gov. However, the presence of the 2,5-dioxopyrrolidin-1-yl moiety distinguishes this particular series of compounds structurally from previously described mGlu4 modulators nih.gov. SAR studies based on this scaffold aimed to understand which parts of the molecule are crucial for its activity and how modifications affect potency and selectivity.

Impact of Structural Modifications on mGlu4 Potency and Efficacy

Systematic structural modifications to the N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide scaffold were explored to optimize mGlu4 PAM activity. These studies revealed the importance of specific regions and functional groups for potency and efficacy at the mGlu4 receptor. For instance, modifications to the picolinamide portion, such as evaluating different heterocyclic substituents, showed that the 2-pyridylamide was a particularly potent moiety acs.org.

Modifications aimed at improving physicochemical properties, such as reducing molecular weight and polar surface area for better central nervous system (CNS) penetration, sometimes came at the cost of potency. For example, removing the carbonyl group of the amide linkage or replacing it with a methylene (B1212753) or cyclopropyl (B3062369) group reduced the polar surface area but resulted in a 10- to 40-fold decrease in mGlu4 potency nih.gov.

This compound itself demonstrated potent mGlu4 PAM activity, with reported human EC50 values around 291 nM and rat EC50 values around 376 nM nih.govmedchemexpress.com.

Modulation of Selectivity and Receptor Bias through Structural Analogue Development

The development of structural analogues of this compound also provided insights into how modifications can influence selectivity across different mGlu receptor subtypes and potentially introduce receptor bias. While this compound was characterized as a selective mGlu4 PAM nih.gov, related compounds derived from the same scaffold demonstrated different selectivity profiles.

Interestingly, a compound (VU0410425) identified during the development of this compound, which shares the succinimide (B58015) scaffold, was found to act as a negative allosteric modulator (NAM) at the mGlu1 receptor, despite being initially described in the context of mGlu4 PAM discovery acs.orgnih.gov. This highlights how subtle structural changes within this chemical series can lead to a switch in both the type of allosteric modulation (PAM to NAM) and the receptor subtype selectivity (mGlu4 to mGlu1) nih.govwindows.net.

The concept of receptor bias, or functional selectivity, where ligands differentially activate distinct signaling pathways downstream of a single receptor, is a critical aspect of allosteric modulation and has been explored in the context of mGlu receptors wikipedia.orgbiorxiv.orgnih.gov. While specific data on bias for this compound beyond its PAM activity at mGlu4 is not extensively detailed in the provided information, the development of analogues with altered activity profiles underscores the potential for modulating selectivity and bias through structural modifications.

Development of Related Chemotypes and Their Distinct Pharmacological Activities (e.g., mGlu1 Negative Allosteric Modulators)

The research stemming from the this compound scaffold contributed to the identification and development of related chemotypes with distinct pharmacological activities at other mGlu receptors. As mentioned, VU0410425, a succinimide-based compound related to this compound, emerged as a novel mGlu1 NAM acs.orgnih.gov. This discovery initiated optimization programs specifically focused on developing mGlu1 NAMs based on this succinimide scaffold acs.orgnih.gov.

These efforts involved exploring SAR around different parts of the succinimide chemotype to enhance mGlu1 NAM potency and selectivity acs.orgnih.gov. For example, modifications to the picolinamide moiety and substitutions on the phenyl core adjacent to the succinimide group were investigated acs.orgnih.gov. This demonstrates how a lead structure or scaffold initially identified for activity at one receptor subtype (mGlu4) can serve as a starting point for developing modulators with different activities and selectivities at other related receptors (mGlu1). The broader search for diverse mGlu1 NAM chemotypes also includes other structural classes beyond the succinimide scaffold acs.orgnih.gov.

Conformational Analysis and Ligand-Receptor Interactions Guiding SAR

Understanding the three-dimensional conformation of this compound and its analogues, as well as their specific interactions with the mGlu4 receptor, is crucial for rationalizing SAR data and guiding the design of novel modulators uc.ptbrieflands.combiorxiv.orgnih.govarxiv.org. Allosteric modulators like this compound bind to sites on the receptor that are distinct from where the endogenous agonist (glutamate) binds acs.org. These allosteric binding sites are typically located within the transmembrane domains of the receptor.

While detailed crystallographic or structural data specifically showing this compound bound to mGlu4 is not provided in the search results, general principles of ligand-receptor interactions and conformational analysis are applicable. The binding of an allosteric modulator can induce conformational changes in the receptor protein that alter its response to the orthosteric agonist, thereby potentiating (as with a PAM) or inhibiting (as with a NAM) receptor activity.

Preclinical Pharmacological Characterization of Vu0400195

In Vitro Studies of VU0400195 Beyond Receptor Modulation

Preclinical in vitro studies are crucial for understanding a compound's behavior before in vivo testing. For this compound, these studies have included assessments of its metabolic stability and plasma protein binding characteristics.

Assessment of Metabolic Stability in Preclinical Models

Metabolic stability refers to how resistant a compound is to degradation by enzymes, particularly those in the liver. In vitro metabolic stability assays, often using liver microsomes or hepatocytes from various species, are essential for predicting a compound's in vivo half-life and potential for drug-drug interactions. nuvisan.comresearchgate.net Compounds with high intrinsic clearance in liver microsomes, like some unsubstituted picolinamides, can be unstable. nih.gov Assessing metabolic stability helps in selecting drug candidates with optimized pharmacokinetic properties. researchgate.net While specific detailed data on the metabolic stability of this compound across various preclinical species was not extensively detailed in the search results, related compounds in the same series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides have shown moderate stability in rat liver microsomes. scispace.comnih.gov Improving metabolic stability is a key aspect in developing compounds with favorable pharmacokinetic profiles. researchgate.netacs.org

Plasma Protein Binding Characteristics

Plasma protein binding (PPB) is a significant factor influencing a drug's distribution and efficacy, as only the unbound fraction is generally available to exert pharmacological effects and be cleared from the body. charnwooddiscovery.comwikipedia.orgbioanalysis-zone.com PPB is the degree to which a compound binds to proteins in the blood plasma, such as albumin, lipoproteins, glycoproteins, and globulins. wikipedia.orgbioanalysis-zone.combiotage.com This binding can affect dose prediction and the potential for drug-drug interactions. wikipedia.orgbioanalysis-zone.com Studies on related compounds within the same chemical series as this compound have indicated moderate free fractions in both rat and human plasma. nih.gov Measuring PPB across species is important for predicting human pharmacokinetics and potential toxicity. bioanalysis-zone.com

In Vivo Pharmacological Effects of this compound in Animal Models

In vivo studies in animal models are critical for evaluating the systemic effects and therapeutic potential of a compound. Research on this compound has focused on its exposure in rodents and its efficacy in preclinical models of neurological disorders, particularly Parkinson's disease.

Systemic and Central Nervous System Exposure in Rodents

Achieving adequate exposure in the central nervous system (CNS) is crucial for compounds targeting neurological disorders. This compound, as a potential treatment for Parkinson's disease, needs to cross the blood-brain barrier to reach its target, the mGlu4 receptor, in the brain. nih.govnih.gov Compounds in the series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides, including this compound (ML182), were developed with improved pharmacokinetic properties aimed at enhancing brain exposure in rodents. nih.govnih.govresearchgate.netfigshare.com While some earlier mGlu4 PAMs exhibited poor pharmacokinetic properties and limited brain penetration, this compound and related compounds demonstrated improved CNS penetrance. scispace.comnih.govnih.gov Studies have shown that these compounds achieve satisfactory brain exposure in rodents. nih.govnih.govresearchgate.netfigshare.comacs.org

Efficacy in Preclinical Models of Neurological Disorders

Given its activity as an mGlu4 PAM, this compound has been investigated for its potential therapeutic effects in preclinical models of neurological conditions, particularly those mimicking aspects of Parkinson's disease. nih.govnih.govfigshare.comdocksci.com

Anti-Parkinsonian Effects in Rodent Models (e.g., Haloperidol-Induced Catalepsy, Reserpine-Induced Akinesia)

Rodent models such as haloperidol-induced catalepsy and reserpine-induced akinesia are commonly used to evaluate potential anti-Parkinsonian agents. nih.govnih.govfigshare.comrsc.orgresearchgate.netresearchgate.netnih.govscielo.brtubitak.gov.truc.ptmdpi.comamazonaws.com Haloperidol-induced catalepsy is a model that assesses motor rigidity and akinesia induced by dopamine (B1211576) D2 receptor blockade. tubitak.gov.trmdpi.com Reserpine-induced akinesia models Parkinsonian symptoms by depleting catecholamines, including dopamine. researchgate.netnih.govscielo.bruc.pt

This compound (ML182) has demonstrated efficacy in these preclinical models. It has been shown to be orally active in reversing haloperidol-induced catalepsy in rats, a well-established anti-Parkinsonian model. nih.govnih.govfigshare.comrsc.org Additionally, stimulating mGlu4 receptors with PAMs, including this compound, has shown efficacy in models of both haloperidol-induced catalepsy and reserpine-induced akinesia. researchgate.netresearchgate.net These findings support the potential of this compound and similar mGlu4 PAMs as a promising class of compounds for the treatment of Parkinsonian motor symptoms. rsc.orgresearchgate.net

Table 1: Preclinical Pharmacological Properties of this compound

PropertyFindingPreclinical Model/AssaySource
Metabolic StabilityModerate stability observed for related compounds.Rat Liver Microsomes scispace.comnih.gov
Plasma Protein BindingModerate free fraction observed for related compounds.Rat and Human Plasma nih.gov
CNS ExposureImproved brain exposure.Rodents nih.govnih.govresearchgate.netfigshare.comacs.org
Anti-Parkinsonian EfficacyOrally active in reversing catalepsy.Haloperidol-Induced Catalepsy (Rats) nih.govnih.govfigshare.comrsc.org
Anti-Parkinsonian EfficacyEfficacy shown in reversing akinesia.Reserpine-Induced Akinesia (Rats) researchgate.netresearchgate.net
Modulation of Motor Deficits in Neurotoxin-Induced Models (e.g., 6-OHDA-lesioned models)

This compound has demonstrated efficacy in modulating motor deficits in preclinical models of Parkinson's disease, such as the haloperidol-induced catalepsy model in rats. cornell.eduacs.orgscispace.com The 6-hydroxydopamine (6-OHDA) lesion model is a widely used neurotoxin-induced model that mimics the dopaminergic neuron loss seen in Parkinson's disease, leading to motor impairments. nih.govnih.gov Activation of mGlu4 receptors has shown promise in reducing excessive glutamate (B1630785) transmission that contributes to neurotoxicity and neuronal death in PD. tandfonline.com Studies have indicated that mGlu4 PAMs, including this compound, can exert positive effects in these antiparkinsonian rodent models. cornell.eduresearchgate.netresearchgate.net

Neuroprotective Potential in Preclinical Models

Beyond symptomatic relief, there is preclinical evidence suggesting that mGlu4 PAMs may possess neuroprotective properties by potentially reducing the degeneration of substantia nigra neurons. tandfonline.comnih.gov While the precise mechanisms are not fully elucidated, potential pathways include reduced excitation of dopaminergic neurons and anti-inflammatory effects mediated by mGlu4 activation. nih.gov By reducing excessive glutamate transmission, which contributes to excitotoxicity and neuronal degeneration in PD, mGlu4 modulation could potentially slow the progression of neuronal loss. tandfonline.com

Influence on Synaptic Transmission in Basal Ganglia Circuitry

The basal ganglia circuitry plays a critical role in motor control, and its dysfunction is central to Parkinson's disease. nih.govnih.gov mGlu4 receptors are strategically expressed presynaptically at various synapses within the basal ganglia, including the striato-pallidal synapse. tandfonline.comnih.gov Activation of mGlu4 receptors at this synapse reduces GABAergic transmission, which is often overactive in the dopamine-depleted state characteristic of PD. nih.gov This localized modulation of glutamatergic transmission by targeting mGlu4 receptors in key basal ganglia regions is considered an advantage, potentially leading to fewer side effects compared to broader neurotransmitter system interventions. tandfonline.com

Impact on Neurotransmitter Release (e.g., Glutamate, GABA)

As a presynaptic receptor, mGlu4 activation is known to inhibit neurotransmitter release. nih.govresearchgate.net Specifically, in the context of the basal ganglia, mGlu4 receptors are primarily located on striatopallidal neurons, where their activation leads to a reduction in GABA release. nih.gov This reduction in inhibitory tone within the basal ganglia circuitry is thought to contribute to the observed anti-parkinsonian effects of mGlu4 PAMs. While the primary impact is on GABA release, the broader influence on basal ganglia circuitry can indirectly affect the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. wikipedia.orgelifesciences.orgnih.gov

Comparative Analysis with Other mGlu4 PAMs in Preclinical Settings (e.g., VU0155041, VU0418506)

This compound belongs to a class of mGlu4 PAMs that have been investigated for their therapeutic potential. Other notable compounds in this class include VU0155041 and VU0418506. medkoo.comnih.govnih.gov Comparative studies have highlighted differences in their pharmacological profiles and interactions with mGlu4 receptors, particularly concerning their activity at mGlu4 homomers versus mGlu2/4 heteromers. researchgate.netnih.gov For instance, VU0155041 has been described as a PAM of both the mGlu4 homodimer and the mGlu2/4 heterodimer, while VU0418506 has shown activity at mGlu4 homomers but not mGlu2/4 heteromers. researchgate.netnih.gov These differences in receptor interaction may contribute to variations in their efficacy and potential for modulating specific aspects of basal ganglia function in preclinical models. nih.gov

Comparative Potency and Efficacy of mGlu4 PAMs in Preclinical Studies

CompoundReceptor Potency (e.g., EC50)Efficacy in 6-OHDA ModelActivity at mGlu2/4 Heteromers
This compoundSubmicromolar EC50s (human and rat mGlu4) acs.orgOrally active in haloperidol-induced catalepsy cornell.eduacs.orgNot explicitly detailed in search results for this comparison point
VU0155041EC50 values: 798 nM (human), 693 nM (rat) mGlu4 abcam.comActive in behavioral models of Parkinson's disease (following icv injection) abcam.comPotentiates activity nih.gov
VU0418506Potent and selective mGlu4 PAM nih.govRobust antiparkinsonian activity in rodent models nih.govNo potentiation of agonist-induced activity researchgate.netnih.gov

This comparative analysis underscores the ongoing efforts to develop mGlu4 PAMs with optimized pharmacological properties for the treatment of neurological disorders.

Neurobiological Context and Signaling Pathways Mediated by Mglu4 Modulation by Vu0400195

Role of mGlu4 Receptors in Basal Ganglia Function and Dysfunction

The basal ganglia, a group of interconnected brain structures, are essential for regulating movement. tandfonline.compnas.orgresearchgate.net In the healthy brain, a delicate balance exists between the direct and indirect pathways within the basal ganglia, facilitating smooth and controlled movement. tandfonline.compnas.org The direct pathway generally facilitates movement, while the indirect pathway inhibits it. tandfonline.com

Dysfunction of the basal ganglia circuitry is implicated in several neurological disorders, notably Parkinson's disease (PD). tandfonline.compnas.orgmdpi.com PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra, which disrupts the balance between the direct and indirect pathways. tandfonline.commdpi.com This leads to underactivity in the direct pathway and overactivity in the indirect pathway, resulting in the characteristic motor symptoms of PD such as bradykinesia, rigidity, and tremor. tandfonline.comscispace.commdpi.com

mGlu4 receptors are selectively expressed in key regions of the basal ganglia, including the striatum and subthalamic nucleus (STN), both of which are critical components of the indirect pathway. tandfonline.comresearchgate.netmdpi.comtandfonline.com High levels of mGlu4 expression are particularly noted in the presynaptic terminals of the globus pallidus. researchgate.net

Mechanisms of mGlu4-Mediated Regulation of Excitatory and Inhibitory Neurotransmission

Group III mGluRs, including mGlu4, are predominantly localized on presynaptic terminals where they function to inhibit neurotransmitter release. rndsystems.comru.nlfrontiersin.org mGlu4 receptors modulate the release of both glutamate (B1630785) (the primary excitatory neurotransmitter) and GABA (the primary inhibitory neurotransmitter) in the striatum, contributing to the regulation of excitatory and inhibitory neurotransmission. tandfonline.comresearchgate.nettandfonline.com

In the context of PD, excessive glutamate release in the striatum contributes to the hyperactivity of the indirect pathway. tandfonline.comresearchgate.net Activation of mGlu4 in the striatum can reduce this excessive glutamate transmission. tandfonline.comresearchgate.net Furthermore, in the subthalamic nucleus, mGlu4 activation reduces glutamate release. tandfonline.com The STN becomes overactive in PD, driving increased excitatory output to the globus pallidus internus (GPi), which in turn excessively inhibits the thalamus and cortex, suppressing movement. tandfonline.com By modulating mGlu4, this overactivity can be reduced. tandfonline.com Studies also indicate that mGluR4 decreases GABAergic transmission at the inhibitory striatopallidal synapse within the basal ganglia. pnas.orgpnas.org

Allosteric Modulation of Gαi/o-Dependent Pathways

Metabotropic glutamate receptors, including mGlu4, are G protein-coupled receptors (GPCRs). patsnap.comrndsystems.com Group III mGluRs are primarily coupled to Gαi/o proteins. patsnap.combiorxiv.orgmdpi.comresearchgate.netresearchgate.net Activation of Gαi/o pathways typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. patsnap.commdpi.comresearchgate.net This inhibition of cAMP production is a key downstream signaling event mediated by mGlu4 activation. researchgate.net

VU0400195 acts as a positive allosteric modulator (PAM) of mGlu4 receptors. tandfonline.comscispace.comzhanggroup.orgmedkoo.comnih.govacs.orgnih.govscilit.com Allosteric modulators bind to a site on the receptor distinct from the orthosteric binding site where the endogenous ligand (glutamate) binds. patsnap.comfrontiersin.orguniversiteitleiden.nl PAMs enhance the receptor's response to its natural ligand, effectively amplifying its signaling effects. patsnap.comuniversiteitleiden.nl This means that this compound enhances the inhibitory effect of glutamate on neurotransmitter release mediated through mGlu4 receptors and their coupling to Gαi/o proteins. patsnap.com Research findings characterize this compound as a potent mGlu4 PAM with an EC50 in the nanomolar range and robustly left-shifting the glutamate response curve. nih.govacs.org

Implications for Restoring Basal Ganglia Pathway Balance

The disruption of the balance between the direct and indirect pathways is central to the motor deficits observed in conditions like Parkinson's disease. tandfonline.compnas.orgmdpi.com By enhancing the activity of mGlu4 receptors, particularly those located presynaptically in the indirect pathway, this compound can help to dampen the overactivity of this pathway. tandfonline.comresearchgate.netdoi.org This selective modulation is hypothesized to help restore a more normal balance between the direct and indirect pathways. tandfonline.compnas.orgresearchgate.netdoi.orgnih.gov

Computational Approaches in Vu0400195 Research

Structure-Based Drug Design Methodologies Applied to mGlu4

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein to guide the design of potential ligands. For mGlu4 receptors, the availability of structural information, such as cryo-electron microscopy (cryo-EM) structures, has become increasingly valuable for SBDD approaches targeting the allosteric binding sites. These structures provide a template for understanding how molecules like VU0400195 interact with the receptor at the molecular level researchgate.net. By visualizing the binding pocket, researchers can design compounds predicted to fit and interact favorably with key amino acid residues, thereby enhancing potency, selectivity, and other desirable pharmacological properties. While specific SBDD studies solely focused on de novo design of this compound are not explicitly detailed in the provided results, the principles of SBDD, particularly molecular docking, are widely applied in mGlu4 PAM research to understand binding modes and inform structural modifications researchgate.netnih.govmdpi.comuc.pt.

Ligand-Based Drug Design Methodologies for mGlu4 PAMs

Ligand-Based Drug Design (LBDD) approaches are employed when detailed structural information of the target protein is limited or unavailable. These methods utilize the structural and activity information of known active compounds, such as this compound and its analogues, to infer the structural requirements for activity. Techniques like pharmacophore modeling, shape-based screening, and similarity searching fall under LBDD. These methods aim to identify common features among active mGlu4 PAMs that are essential for their interaction with the receptor. By developing models based on the properties of known mGlu4 PAMs, researchers can screen large virtual libraries of compounds to identify potential new chemical entities with similar activity profiles. While direct application of LBDD specifically for the initial discovery of this compound is not highlighted, related LBDD approaches have been applied in the context of mGlu receptor research to identify novel scaffolds and optimize existing ones mdpi.com.

Molecular Modeling and Docking Studies to Elucidate Allosteric Binding Sites

Molecular modeling and docking studies are fundamental computational techniques used to investigate the potential binding modes and affinities of small molecules to a target protein. In the context of this compound and mGlu4 PAMs, these studies are crucial for understanding how these molecules bind to the allosteric site within the transmembrane domain of the receptor researchgate.netnih.gov. By computationally docking this compound or its analogues into models or structures of the mGlu4 receptor, researchers can predict the preferred orientation and key interactions (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking) that stabilize the ligand-receptor complex mdpi.com. These insights into the molecular interactions at the allosteric site help explain the observed structure-activity relationships and guide the rational design of new compounds with improved potency and selectivity researchgate.net. Studies on related mGlu receptors and mGlu4 PAMs have utilized docking to understand the molecular basis of allosteric modulation and species differences in activity nih.govmdpi.comnih.gov. The use of homology models or available cryo-EM structures of mGlu4 facilitates these docking simulations researchgate.netuc.pt.

Synthetic Methodologies and Chemical Development for Vu0400195

Established Synthetic Routes for N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides

The synthesis of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides, including VU0400195, has been a key aspect of their development as mGlu4 PAMs. These compounds feature a picolinamide (B142947) moiety and a 2,5-dioxopyrrolidin-1-yl group attached to a central phenyl ring. nih.gov

One general approach for synthesizing related N-(4-acetamido)phenylpicolinamides, which share a similar core structure, involves the acylation of a nitro aniline (B41778) intermediate with an acid chloride, followed by reduction of the nitro group and subsequent amide formation. acs.org While this describes a related series, the core structure of this compound incorporates a bicyclic imide (specifically, a hexahydro-4,7-methanoisoindole-1,3-dione) rather than a simple succinimide (B58015) or acetamide.

The synthesis of the imide compounds, which include the core structure found in this compound, has been described as a strategy to potentially improve calculated properties like topological polar surface area (TPSA) and molecular weight (MW) compared to initial hit compounds like those containing a 1,1,3,3-tetraoxidobenzo[d] medkoo.comCurrent time information in Bangalore, IN.guidetopharmacology.orgdithiazol-2-yl moiety. nih.gov The inclusion of the imide group resulted in a net lowering of the MW by 60 Da and the TPSA by approximately 30 Ų. nih.gov

A specific synthetic route for preparing 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, which are structurally related to this compound, has been reported. This synthesis typically involves converting 2-picolinic acid to its corresponding acid chloride, followed by coupling with an appropriately substituted aniline. acs.org Subsequent steps would then involve the introduction of the imide moiety. For example, a nitro-precursor can be reduced to an aniline, which is then reacted to form the imide. acs.org

Strategies for Analogue Synthesis and Diversification

Diversification of the N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide scaffold has been explored to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov A key area for diversification has been the 4-position of the central phenyl group, where the imide moiety is attached. nih.gov

Replacing the 1,1,3,3-tetraoxidobenzo[d] medkoo.comCurrent time information in Bangalore, IN.guidetopharmacology.orgdithiazol-2-yl group with an imide, as seen in the this compound scaffold, was a significant diversification strategy aimed at improving brain penetration. nih.gov Further modifications within the imide structure and other parts of the molecule have been pursued.

Studies on related succinimide-derived compounds have shown that modifications to the phenyl ring and the amide moiety can impact potency and activity. acs.org For instance, replacing the picolinamide with an isobutyramide (B147143) or substituted benzamides influenced the potency at mGlu1 receptors in that series. acs.org While this study focused on mGlu1 modulators, it highlights the general strategies of modifying different parts of the N-phenylpicolinamide scaffold to explore the structure-activity relationship (SAR).

Iterative analogue library synthesis approaches have been utilized to rapidly generate and evaluate a series of compounds based on a lead structure. nih.gov This allows for systematic variation of substituents and exploration of their impact on biological activity.

Advanced Research Tools and Methodologies Incorporating Vu0400195

Development of Radioligands for mGlu4 Receptor Imaging and In Vivo Studies

The study of mGlu4 receptor expression and function in living subjects is significantly aided by the use of selective radioligands in Positron Emission Tomography (PET) imaging. The development of such radioligands based on the VU0400195 scaffold has been an important area of research.

Synthesis of Carbon-11 (B1219553) and Fluorine-18 (B77423) Labeled Probes

Radioligands labeled with positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) are crucial for PET imaging. The short half-life of ¹¹C (20.4 minutes) necessitates on-site cyclotron facilities, while the longer half-life of ¹⁸F (109.8 minutes) allows for transportation to sites without cyclotrons. frontiersin.org

Research efforts have focused on synthesizing radiolabeled versions of mGlu4 PAMs, including those structurally related to this compound. For instance, a carbon-11 labeled mGlu4 PAM, [¹¹C]1 (N-(chloro-3-[¹¹C]methoxyphenyl)-2-picolinamide), which is based on a reported mGlu4 PAM, has been synthesized and studied as a PET tracer for mGlu4. nih.govnih.gov This compound demonstrated fast uptake into the brain and specific accumulation in mGlu4-rich regions in preclinical studies. nih.gov

Furthermore, the synthesis and evaluation of fluorine-18 labeled radioligands for mGlu4 imaging have been reported. acs.orgresearchgate.net One such compound, [¹⁸F]3 (N-(3-chloro-4-(4-fluoro-1,3-dioxo-isoindolin-2-yl)phenyl)-2-picolinamide), a phthalimide (B116566) derivative, showed improved binding affinity compared to an earlier compound (ML128) and was successfully labeled with ¹⁸F. researchgate.net The radiochemical yield for [¹⁸F]3 was reported as 16.4 ± 4.8% (n = 4, decay corrected), with a radiochemical purity exceeding 98%. researchgate.net

The synthesis of these radiolabeled probes involves specific radiochemical procedures to incorporate the short-lived isotopes. For ¹¹C labeling, methodologies often involve the use of ¹¹C-methyl iodide ([¹¹C]CH3I) or ¹¹C-methyl triflate ([¹¹C]CH3OTf) as precursors, typically produced from cyclotron-generated [¹¹C]CO2 or [¹¹C]CH4. frontiersin.orgresearchgate.net Fluorine-18 labeling can be achieved through nucleophilic or electrophilic fluorination reactions, often utilizing [¹⁸F]fluoride. nih.govucla.edu

Application of PET Imaging for Receptor Expression and Occupancy Studies in Preclinical Models

PET imaging with radiolabeled this compound analogs allows for the non-invasive visualization and quantification of mGlu4 receptor distribution and occupancy in the brain of living subjects, particularly in preclinical animal models. This is a powerful tool for understanding the role of mGlu4 in both healthy and disease states, as well as for evaluating the target engagement of novel therapeutic compounds. nih.gov

Preclinical PET imaging studies using a carbon-11 labeled mGlu4 PAM, [¹¹C]1, have shown promising features, including rapid brain uptake and accumulation in mGlu4-rich areas. nih.gov However, limitations such as decreased retention time in the brain compared to other PET tracers, like an mGlu5 tracer, have been noted, suggesting a need for further optimization of radioligand properties for improved imaging quality. nih.govnih.gov

Studies with the fluorine-18 labeled radioligand, [¹⁸F]3, in monkeys demonstrated rapid brain penetration with the highest accumulation in brain regions known to express mGlu4. acs.orgresearchgate.net While fast washout was observed in rodent studies, [¹⁸F]3 represents the first ¹⁸F-labeled mGlu4 radioligand, providing a basis for developing improved tracers for future studies. acs.orgresearchgate.net

PET imaging also plays a vital role in assessing receptor occupancy (RO) by potential therapeutic agents. By administering a therapeutic compound and then performing a PET scan with a suitable radioligand, researchers can determine the extent to which the compound occupies the target receptors in the brain. nih.gov This provides valuable pharmacokinetic and pharmacodynamic information and helps in establishing the relationship between dose, receptor engagement, and pharmacological effect in preclinical models. nih.gov

Use of this compound as a Pharmacological Probe in In Vitro and In Vivo Experimental Designs

This compound (ML182) has been characterized as a selective and novel tool compound for the study of mGlu4 via positive allosteric modulation. scispace.com It serves as a valuable pharmacological probe in various experimental designs, both in vitro and in vivo, to investigate the function and therapeutic potential of mGlu4 receptors.

In vitro studies utilizing this compound have contributed to the understanding of mGlu4 receptor pharmacology and the identification of other mGlu4 modulators. acs.orgscispace.com Functional cell-based assays, such as those measuring calcium mobilization or thallium flux in cells expressing human or rat mGlu4 receptors, have been used to assess the potency and efficacy of this compound and related compounds as mGlu4 PAMs. acs.org These studies have helped to define the in vitro pharmacological profile of this compound, including its potency at submicromolar concentrations at both human and rat mGlu4. acs.org

This compound has also been employed in in vivo experimental designs to explore the therapeutic potential of mGlu4 activation, particularly in models of neurological disorders. It has demonstrated oral efficacy in an antiparkinsonian animal model. medkoo.comacs.orgnih.gov Preclinical studies have shown that this compound is CNS penetrant when administered systemically and exhibits efficacy in animal models predictive of anti-Parkinsonian activity. scispace.comresearchgate.net The use of this compound as a pharmacological probe in these in vivo studies has provided evidence supporting the investigation of mGlu4 PAMs as a potential therapeutic strategy for conditions like Parkinson's disease. scispace.comnih.gov

Data Table: In Vitro Potency of this compound

Assay TypeSpeciesReceptorEC₅₀ (nM)Reference
Calcium mobilization (using Gqᵢ₅ chimeric protein)HumanmGlu4Submicromolar acs.org
Thallium flux (using GIRK channels)RatmGlu4Submicromolar acs.org

Note: Specific EC₅₀ values within the submicromolar range were indicated but precise numerical values for this compound in these specific assays were not consistently provided across the sources. The table reflects the reported submicromolar potency.

Future Directions and Research Gaps in Mglu4 Modulation Research with Vu0400195

Elucidating Novel mGlu4 Allosteric Binding Sites and Mechanisms

While VU0400195 functions as a positive allosteric modulator, the precise details of allosteric binding sites on mGlu4 receptors and the mechanisms by which PAMs like this compound exert their effects are still areas of active investigation. Allosteric sites are topographically distinct from the orthosteric site where endogenous glutamate (B1630785) binds, offering potential for greater selectivity between receptor subtypes and fine-tuning of receptor activity nottingham.ac.uk. Understanding the structural basis of how this compound interacts with mGlu4, potentially at novel or previously uncharacterized allosteric sites, is crucial. This includes investigating the dynamic nature of these interactions and how they translate into altered receptor conformation and signaling bias. Studies utilizing techniques such as cryo-electron microscopy, X-ray crystallography, and advanced computational modeling could provide valuable insights into the molecular details of this compound binding and the resulting conformational changes that potentiate receptor activity. Further pharmacological studies are needed to fully understand the mechanism of action of mGlu4 PAMs, including whether they display intrinsic agonist activity in addition to positive cooperativity towards agonist action researchgate.net.

Investigating this compound's Potential in Other Preclinical Disease Models (beyond Parkinson's disease)

This compound has demonstrated oral efficacy in antiparkinsonian animal models, establishing mGlu4 as a promising target for Parkinson's disease acs.orgmedkoo.com. However, the therapeutic potential of mGlu4 modulation likely extends beyond Parkinson's disease. Future research should explore the effects of this compound in other preclinical disease models where glutamatergic dysfunction and specifically mGlu4 activity are implicated. This could include models of other neurodegenerative disorders, psychiatric conditions, and potentially non-CNS disorders. For instance, mGlu4 is implicated in conditions like multiple sclerosis and chronic pain researchgate.netnih.gov. Preclinical studies have also suggested potential roles for mGlu4 in anxiety, depression, epilepsy, and neuroprotection researchgate.net. Investigating this compound or its derivatives in relevant animal models for these conditions would help to determine the breadth of mGlu4 modulation's therapeutic utility alzforum.orgtaconic.comnih.gov.

Exploration of Polypharmacology and Off-Target Modulation for Related Compounds

Polypharmacology, the ability of a compound to interact with multiple targets, is an important consideration in drug discovery frontiersin.orgnih.govtcmsp-e.comnih.gov. While this compound was developed with a focus on selectivity for mGlu4, future research should systematically explore the polypharmacological profile of this compound and related mGlu4 PAM chemotypes. This involves comprehensive off-target profiling to identify any unintended interactions with other receptors, enzymes, or transporters frontiersin.org. Understanding these potential off-target effects is crucial for assessing the specificity of mGlu4 modulation and identifying any activities that could contribute to efficacy or potential liabilities. This exploration could also reveal beneficial polypharmacological effects, where modulation of multiple targets contributes to a desired therapeutic outcome nih.govtcmsp-e.comnih.gov. Studies have shown that some compounds initially explored as mGlu4 PAMs, such as VU0410425, also exhibited activity at other mGlu receptor subtypes like mGlu1, highlighting the potential for cross-reactivity within related chemotypes nih.govacs.org.

Development of this compound-Derived Chemotypes with Enhanced Research Utility

This compound represents a specific chemotype of mGlu4 PAM. Future research should focus on developing novel chemotypes derived from or inspired by the this compound scaffold. The aim would be to generate compounds with enhanced properties for specific research applications. This could include improved potency, selectivity, pharmacokinetic profiles, or the ability to act as tool compounds for specific experimental techniques. The concept of "molecular switches" has been employed to modify existing chemotypes to switch activity between different mGlu receptor subtypes, demonstrating the potential for rational design of novel ligands based on existing scaffolds researchgate.netacs.org. Developing this compound-derived chemotypes with tailored properties would provide valuable tools for dissecting the precise roles of mGlu4 in complex biological systems and for advancing the understanding of mGlu4 pharmacology.

Integration of Multi-Omics Approaches to Understand mGlu4 Modulation Networks

Understanding the full impact of mGlu4 modulation by compounds like this compound requires moving beyond single-target analyses. Integrating multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) can provide a systems-level view of how mGlu4 activation influences broader cellular and network functions nih.govtcmsp-e.complos.org. Future research should utilize these approaches in conjunction with this compound treatment in relevant preclinical models. This could involve studying changes in gene expression, protein levels, and metabolic pathways in response to mGlu4 modulation. Such studies can help to identify downstream signaling cascades, interacting proteins, and affected biological processes, providing a more comprehensive understanding of the therapeutic mechanisms and potential off-target effects of mGlu4 PAMs. Network analysis, which is part of systems pharmacology, can play a significant role in understanding the mechanisms of action of multi-target drugs and identifying potential new therapeutic targets tcmsp-e.com.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for designing initial experiments to investigate VU0400195's pharmacological activity?

  • Begin by formulating a hypothesis-driven research question that specifies the biological target (e.g., receptor binding affinity or enzyme inhibition). Use in vitro assays (e.g., dose-response curves, IC₅₀ determination) with appropriate controls (e.g., vehicle and positive/negative controls). Validate assays using orthogonal methods (e.g., fluorescence-based vs. radioligand binding) to minimize false positives .
  • Ensure reproducibility by detailing protocols for compound preparation (e.g., solubility in DMSO/PBS), storage conditions, and batch-to-batch consistency checks .

Q. How can researchers ensure robust data collection during preliminary studies on this compound's pharmacokinetic properties?

  • Employ standardized in vivo models (e.g., rodent PK studies) with predefined sampling intervals for plasma/tissue analysis. Use liquid chromatography-mass spectrometry (LC-MS) for quantification, validated against calibration curves and internal standards. Account for inter-individual variability by including ≥6 subjects per group and reporting confidence intervals .

Q. What strategies are effective for conducting a systematic literature review on this compound's structural analogs?

  • Use Boolean operators in PubMed/Scopus to combine keywords (e.g., "mGluR4 modulator," "this compound analogs," "allosteric binding"). Screen studies for methodological rigor (e.g., peer-reviewed journals, controlled experiments) and categorize findings by target engagement, potency, and off-target effects. Tools like PRISMA flow diagrams can map study inclusion/exclusion criteria .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

  • Apply a "principal contradiction" analysis: Identify if discrepancies arise from bioavailability (e.g., blood-brain barrier penetration), metabolite activity, or species-specific receptor isoforms. Validate hypotheses using ex vivo tissue analyses (e.g., receptor occupancy assays) or transgenic models .
  • Use Bayesian statistics to quantify uncertainty in conflicting datasets and prioritize follow-up experiments (e.g., dose optimization or metabolite profiling) .

Q. What experimental designs are optimal for investigating this compound's long-term effects on neuroplasticity?

  • Implement longitudinal studies with repeated measures (e.g., behavioral tests, electrophysiology) and staggered cohorts to control for age-related variability. Include sham-operated controls and blinded data analysis to reduce bias. Use mixed-effects models to account for missing data .

Q. How can multi-omics approaches address gaps in understanding this compound's mechanism of action?

  • Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map pathway-level changes post-treatment. Integrate datasets using bioinformatics tools (e.g., STRING for protein networks, MetaboAnalyst for metabolite enrichment). Validate candidate biomarkers via siRNA knockdown or CRISPR-Cas9 models .

Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in this compound studies?

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Compare goodness-of-fit metrics (AIC, BIC) across models. For heteroscedastic data, apply weighted least squares or bootstrapping to estimate confidence intervals .

Methodological Guidelines

  • Data Validation : Cross-verify findings using independent techniques (e.g., Western blot alongside ELISA) and report raw data with metadata (e.g., instrument settings, software versions) .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal reporting and obtain ethics committee approval before experimentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU0400195
Reactant of Route 2
Reactant of Route 2
VU0400195

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.